5-Chloro-4-methoxy-2-nitroaniline
Overview
Description
5-Chloro-4-methoxy-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O3 . It is also known by other names such as 5-chloro-4-methoxy-2-nitro-phenylamine . The molecular weight of this compound is 202.59 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with three substituents: a chlorine atom, a methoxy group, and a nitro group . The InChI code for this compound isInChI=1S/C7H7ClN2O3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,9H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 202.0145198 g/mol, and the monoisotopic mass is also 202.0145198 g/mol . The topological polar surface area is 81.1 Ų .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthetic Routine Development : Utilized as a starting material in chemical synthesis, such as in the production of 2-chloro-4-nitrophenol, showcasing its role in the synthesis of complex chemical compounds (Chen Chao-sen, 2009).
- Pyrroloquinoline Synthesis : Served as a precursor in the synthesis of pyrrolo[4,3,2-de]quinolines, contributing to the formal total syntheses of complex organic molecules like damirones and batzellines (D. Roberts et al., 1997).
- Key Intermediate in Pharmaceutical Synthesis : Key role in synthesizing 5-fluoroprimaquine, an antimalarial drug, demonstrating its importance in medicinal chemistry (P. O’Neill et al., 1998).
Material Science and Engineering
- Molecular Structure Analysis : Investigated for its molecular structure and hydrogen bonding patterns, providing insights into crystallography and material science applications (J. Hernández-Paredes et al., 2016).
Environmental Science and Biodegradation
- Environmental Degradation Studies : Explored for its degradation pathways by specific bacterial strains, contributing to understanding the environmental impact and biodegradation processes of nitroaromatic compounds (H. D. Duc, 2019).
Photophysical Studies
- Nucleophilic Aromatic Photosubstitution : Studied for its behavior in nucleophilic aromatic photosubstitution reactions, offering insights into reaction mechanisms in photochemistry (G. G. Wubbels et al., 2013).
Safety and Hazards
Safety measures for handling 5-Chloro-4-methoxy-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitroaniline compounds generally undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The presence of the nitro group can cause the compound to be meta directing .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical processes, including the release of nitrite ions, chloride ions, and ammonia in the growth medium .
Result of Action
Nitroaniline compounds are known to have a high degree of nonlinearity due to the presence of delocalized π electrons, an extra electron donor, and the electron acceptor on opposite sides of the molecule .
Action Environment
The action of 5-Chloro-4-methoxy-2-nitroaniline can be influenced by various environmental factors. For instance, handling should be done in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the compound should be kept away from fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
5-chloro-4-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLCLMUXVDGVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435635 | |
Record name | 5-Chloro-4-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160088-54-0 | |
Record name | 5-Chloro-4-methoxy-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160088-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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